N,N-Dimethyl-6-((trimethylsilyl)ethynyl)naphthalen-2-amine
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Overview
Description
N,N-Dimethyl-6-((trimethylsilyl)ethynyl)naphthalen-2-amine is a synthetic organic compound characterized by the presence of a naphthalene ring substituted with a dimethylamino group and a trimethylsilyl-ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Sonogashira coupling reaction, where a naphthalene derivative is coupled with a trimethylsilyl-ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-6-((trimethylsilyl)ethynyl)naphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Tetrabutylammonium fluoride (TBAF) in THF.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of the corresponding reduced naphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the reagent used.
Scientific Research Applications
N,N-Dimethyl-6-((trimethylsilyl)ethynyl)naphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-6-((trimethylsilyl)ethynyl)naphthalen-2-amine involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the dimethylamino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline
- N,N-Dimethyltrimethylsilylamine
Uniqueness
N,N-Dimethyl-6-((trimethylsilyl)ethynyl)naphthalen-2-amine is unique due to the presence of both a naphthalene ring and a trimethylsilyl-ethynyl group, which confer distinct electronic and steric properties. This combination of features makes it a valuable compound for studying π-π interactions and hydrogen bonding in various chemical and biological contexts.
Properties
Molecular Formula |
C17H21NSi |
---|---|
Molecular Weight |
267.44 g/mol |
IUPAC Name |
N,N-dimethyl-6-(2-trimethylsilylethynyl)naphthalen-2-amine |
InChI |
InChI=1S/C17H21NSi/c1-18(2)17-9-8-15-12-14(6-7-16(15)13-17)10-11-19(3,4)5/h6-9,12-13H,1-5H3 |
InChI Key |
FYDBTAJHLJOXMT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C#C[Si](C)(C)C |
Origin of Product |
United States |
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